N-(5-methyl-1,3-thiazol-2-yl)-2,1-benzisothiazole-3-carboxamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2,1-benzisothiazole-3-carboxamide is a complex organic compound that features a thiazole ring and a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2,1-benzisothiazole-3-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with an appropriate benzisothiazole derivative. One common method includes the use of bromoacetyl bromide in an aqueous medium to form an intermediate, which is then coupled with the benzisothiazole derivative .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using eco-friendly solvents and catalysts. For example, liquid-assisted co-grinding with solvents like tetrahydrofuran (THF) can be employed to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2,1-benzisothiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or benzisothiazole rings .
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-2,1-benzisothiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2,1-benzisothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various receptors and enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- 3-methyl-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
N-(5-methyl-1,3-thiazol-2-yl)-2,1-benzisothiazole-3-carboxamide stands out due to its unique combination of a thiazole ring and a benzisothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2,1-benzothiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-7-6-13-12(17-7)14-11(16)10-8-4-2-3-5-9(8)15-18-10/h2-6H,1H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNKAYDPRIEFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C3C=CC=CC3=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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